![molecular formula C15H11ClF4N2 B2591338 N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride CAS No. 1274948-02-5](/img/structure/B2591338.png)

N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride” is a fluorinated compound, which means it contains fluorine atoms. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

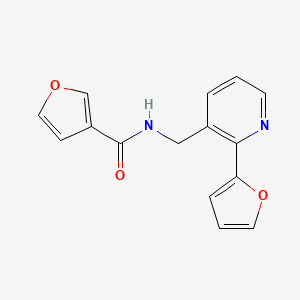

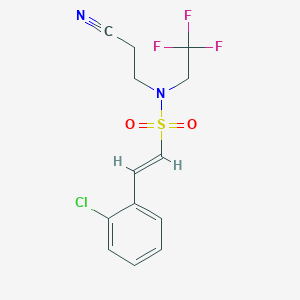

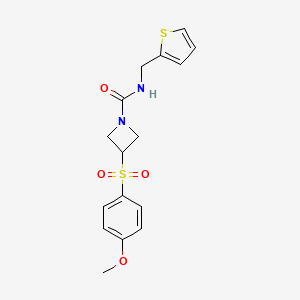

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (due to the phenyl groups), a double bond (due to the iminoprop-1-enyl group), and fluorine atoms attached to the carbon atoms of the aromatic rings .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. It might undergo reactions typical of aromatic compounds, imines, and fluorinated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a fluorinated compound, it might exhibit high stability, low reactivity, and unique electronic properties .Scientific Research Applications

Antifungal Drug Development

The compound’s structure suggests potential antifungal activity. Researchers can investigate its efficacy against fungal infections, especially those resistant to existing drugs. By modifying the functional groups, scientists may enhance its antifungal properties and reduce side effects .

Late-Stage Functionalization

Given the side effects associated with Voriconazole (VN) , researchers have explored late-stage functionalization of VN derivatives. The compound , VN-CHO , was synthesized through photoredox-catalyzed hydroxymethylation. Its formyl group provides a promising site for further functionalization, expanding VN’s therapeutic potential .

HIV Inhibition

Indole derivatives, including compounds related to our target, have been evaluated for their anti-HIV activity. Researchers can explore whether VN-CHO exhibits any inhibitory effects against HIV-1 and HIV-2 strains. In vitro studies could shed light on its potential as an antiviral agent .

Antibacterial Properties

Considering the compound’s structural features, it may also possess antibacterial properties. Researchers could assess its effectiveness against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. This investigation would contribute to our understanding of its broader biological activity .

Organic Synthesis

The synthesis of VN-CHO involves photoredox reactions and NMR spectroscopy. Researchers interested in organic synthesis can explore its reactivity, reaction mechanisms, and potential applications in other synthetic pathways .

Medicinal Chemistry

Finally, medicinal chemists can study the compound’s pharmacokinetics, toxicity, and interactions. By optimizing its structure, they may develop novel derivatives with improved drug-like properties for various therapeutic indications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-3-(2,4-difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h1-9,20H;1H/b6-1+,21-7?; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERNZQYCIILMBY-OQAFFUSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC=CC=NC2=C(C=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)N/C=C/C=NC2=C(C=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)

![N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B2591258.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)

![2,5-dichloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2591272.png)

![N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)

![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)